Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate is an organic compound characterized by its complex structure and diverse applications. It is classified as a dithioate, which indicates the presence of two sulfur atoms in its molecular framework. This compound is particularly relevant in the fields of chemistry and material science due to its unique properties and potential uses.
The compound can be synthesized through various chemical reactions involving dithioates and cyanocarbonimidates. While specific commercial sources for methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate are not widely documented, similar compounds are available through chemical suppliers and research institutions.
Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate can be classified under several categories:
The synthesis of methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate typically involves the reaction of 2,4-dimethylphenyl isocyanate with a suitable dithiocarbamate. The following general steps outline this synthetic pathway:
Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate has a complex molecular structure characterized by the following features:
CC(C)c1ccc(C)cc1C(=N\C(=O)\N=C(S)S)
Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate can undergo various chemical reactions:
The mechanism of action for methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate involves several steps:
Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate has potential applications in various scientific fields:
This compound exemplifies the intricate relationship between molecular structure and functional application in both industrial and research settings.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8
CAS No.: